3-Chloro-4-(piperidin-1-yl)pyridine

Description

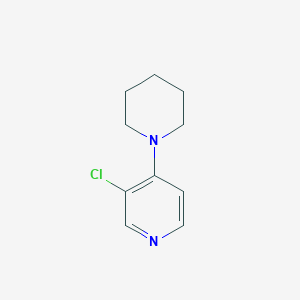

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-piperidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAVWXRTOPNDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 4 Piperidin 1 Yl Pyridine and Analogous Structures

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The controlled, stepwise installation of substituents onto a pyridine core offers a modular and direct route to complex molecules. nih.gov This approach relies on the differential reactivity of various positions on the pyridine ring, which can be manipulated through activating groups and tailored reaction conditions.

Regioselective Halogenation Strategies

The introduction of a halogen atom, particularly chlorine, at a specific position on the pyridine ring is a key first step in many synthetic sequences. However, the electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution (EAS) reactions, often requiring harsh conditions like high temperatures and strong acids. chemrxiv.org

To overcome this, several strategies have been developed to achieve regioselective halogenation under milder conditions:

Activation via N-Oxide Formation: Converting the pyridine nitrogen to an N-oxide increases the ring's electron density, making it more reactive towards electrophiles. Subsequent halogenation, often using reagents like oxalyl chloride, can proceed with high regioselectivity, typically at the C2 position. researchgate.net This method provides a practical route to various 2-halo-substituted pyridines. researchgate.net

Directing Group Effects: The presence of activating substituents, such as amino or hydroxyl groups, can direct halogenation to specific positions. researchgate.netthieme-connect.de The reactivity generally follows the order of amino > hydroxy > methoxy, and the position of the substituent influences the regioselectivity of the halogenation. researchgate.netthieme-connect.de

Ring-Opening/Closing Sequences: An innovative approach involves the temporary transformation of the pyridine into a more reactive Zincke imine intermediate. This allows for highly regioselective halogenation at the 3-position under mild conditions before the pyridine ring is reformed. chemrxiv.orgchemrxiv.org This method addresses the long-standing challenge of direct 3-selective halogenation of pyridine C-H bonds. chemrxiv.orgchemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) for Piperidine (B6355638) Introduction

Once a halogen is installed on the pyridine ring, the introduction of the piperidine moiety is commonly achieved through Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective for halopyridines, as the electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack.

The synthesis of 3-Chloro-4-(piperidin-1-yl)pyridine often starts from a di-halogenated precursor, such as 3,4-dichloropyridine. The C4 position is generally more activated towards nucleophilic attack than the C3 position. This inherent reactivity allows for the selective displacement of the C4-chloro group by piperidine.

The mechanism involves the addition of the nucleophile (piperidine) to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen. Subsequently, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the final product. The reactions are typically carried out in the presence of a base to neutralize the acid generated. sci-hub.se Lewis acids can also be employed to activate the pyridine ring towards substitution. sci-hub.se

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 3,4-Dichloropyridine | Piperidine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | This compound | High | sci-hub.se |

| 2,4-Dichloropyridine | Anilines | Pd₂(dba)₃, Xantphos, Base | 4-Chloro-N-phenylpyridin-2-amine | High | researchgate.net |

| 4-Chloropyridine (B1293800) | Various Amines | Zn(NO₃)₂·6H₂O, Acetonitrile | 4-Substituted Pyridines | Moderate to High | sci-hub.se |

Synthesis of the Piperidine Moiety and its Coupling to the Pyridine Core

The piperidine ring is a prevalent scaffold in many biologically active compounds. Its synthesis and subsequent attachment to the pyridine core are critical steps in generating the target molecule and its analogs.

Methods for Piperidine Ring Formation and Functionalization

While piperidine itself is a readily available commercial reagent, the synthesis of functionalized piperidine rings is essential for creating structural diversity. Key methods for piperidine ring formation include:

Hydrogenation of Pyridines: The catalytic hydrogenation of pyridine or its derivatives is a fundamental method for producing the corresponding piperidine. nih.govdtic.mil This can be achieved using various catalysts, such as rhodium on carbon (Rh/C) or using transfer hydrogenation methods with reagents like ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org

Cyclization Reactions: Intramolecular cyclization of suitably functionalized open-chain precursors is a versatile strategy. nih.gov This includes methods like reductive amination, aza-Michael reactions, and metal-catalyzed cyclizations. nih.gov

Multi-component Reactions: One-pot reactions involving three or more components offer an efficient way to construct complex piperidine scaffolds from simple starting materials. whiterose.ac.uk

Direct Amination and Cross-Coupling Reactions for C-N Bond Formation

The formation of the C-N bond between the pyridine core and the piperidine ring is the pivotal step in the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr): As previously discussed, this is a direct and common method. The reaction of a chloropyridine with piperidine, often facilitated by a base, proceeds via an addition-elimination mechanism to form the desired product. nih.govresearchgate.net The reactivity of the halopyridine is key, with substitution often being favored at the C2 or C4 positions. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for forming C-N bonds. rug.nl It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and selectivity. nih.govresearchgate.net This method is particularly useful for coupling less reactive aryl chlorides and for reactions involving sterically hindered substrates. nih.govnih.gov

| Method | Catalyst/Reagents | Substrates | Key Features | Reference |

| SNAr | Base (e.g., Cs₂CO₃, K₂CO₃) | Activated Halopyridines, Amines (e.g., Piperidine) | Direct, often requires activated substrates or forcing conditions. | sci-hub.seresearchgate.net |

| Buchwald-Hartwig Amination | Pd Precatalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu) | Aryl/Heteroaryl Halides, Amines | High generality, mild conditions, tolerates a wide range of functional groups. | researchgate.netrug.nlnih.gov |

Multi-Step Synthetic Sequences and Chemo-Selective Transformations

The synthesis of complex molecules like polysubstituted pyridines often requires multi-step sequences where chemoselectivity is paramount. rsc.org Chemoselectivity refers to the ability to react with one functional group in the presence of others. nih.gov

A modular strategy for synthesizing polysubstituted pyridines involves the sequential, controlled introduction of different groups onto the pyridine ring. nih.gov This can be achieved by exploiting the different reactivities of various leaving groups. For example, the reactivity order in palladium-catalyzed Suzuki reactions is generally -Br > -OSO₂F > -Cl. nih.gov This allows for the stepwise functionalization of a pyridine ring containing these different groups.

For instance, a synthetic route could involve:

Starting with a di-halogenated pyridine (e.g., 2,4-dichloropyridine).

Performing a regioselective Buchwald-Hartwig amination at the more reactive C2 position. researchgate.net

Carrying out a second, different cross-coupling reaction (e.g., Suzuki or another amination) at the remaining C4-chloro position under different, typically more forcing, conditions. researchgate.net

This strategic approach, which combines different reaction types and leverages differential reactivity, enables the efficient and controlled construction of a wide library of substituted pyridine derivatives from common intermediates. rsc.orgrsc.org

Green Chemistry Principles in the Synthesis of Chloro-Piperidinylpyridines

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex molecules like this compound and its analogs. This approach aims to minimize the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, the use of safer chemicals and solvents, and energy efficiency. acs.orgmlsu.ac.inresearchgate.net The application of these principles is crucial in the production of specialty chemicals and pharmaceutical intermediates, where traditional synthetic routes often involve hazardous materials and generate significant waste.

The core objective of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmsu.edu For the synthesis of chloro-piperidinylpyridines, this involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions to optimize for safety and environmental benignity. Key strategies include the development of one-pot syntheses, the use of catalytic rather than stoichiometric reagents, and the adoption of solvent-free or greener solvent systems. nih.govtandfonline.com

Atom Economy and Waste Reduction

A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. acs.org Synthetic methods should be designed to incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing waste. mlsu.ac.in For instance, tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly desirable as they reduce the number of synthetic steps and purification processes, leading to less waste and higher efficiency. rsc.orgresearchgate.net

In the context of pyridine synthesis, methods like the Kröhnke pyridine synthesis are noted for their high atom economy compared to others like the Chichibabin synthesis, which may require multiple equivalents of a starting material. wikipedia.org The byproducts of the Kröhnke synthesis are often simple molecules like water and pyridine, which simplifies workup and purification. wikipedia.org Similarly, developing metal-free reactions, such as those promoted by DBU for pyridine synthesis, avoids the generation of metallic waste, which can be hazardous and difficult to remediate. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies based on Green Chemistry Metrics

| Synthetic Strategy | Key Green Principle | Advantages | Example Application | Citation |

|---|---|---|---|---|

| One-Pot/Tandem Reactions | Waste Prevention, Atom Economy | Reduces steps, minimizes solvent use and purification waste, saves time and energy. | Synthesis of 3-cyanopyridine (B1664610) derivatives with 100% atom economy. | rsc.org |

| Catalytic Reactions | Catalysis, Energy Efficiency | Replaces stoichiometric reagents, allows for milder reaction conditions, catalysts can often be recycled and reused. | ZSM-5 catalyzed solvent-free synthesis of triarylpyridines. | tandfonline.com |

| Microwave-Assisted Synthesis | Energy Efficiency | Reduces reaction times significantly, leading to lower energy consumption and often higher yields. | Rapid synthesis of highly substituted imidazo[1,2-a]pyridines under solvent-free conditions. | ijarsct.co.inorganic-chemistry.org |

| Solvent-Free/"Green" Solvents | Safer Solvents & Auxiliaries | Eliminates or reduces the use of volatile, toxic organic solvents. Water is an ideal green solvent. | Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines in water. | organic-chemistry.org |

Safer Solvents and Reagents

Traditional organic syntheses often rely on volatile and toxic organic solvents, which pose significant environmental and health risks. A key goal of green chemistry is to replace these hazardous solvents with safer alternatives or to eliminate their use entirely. mlsu.ac.in Water, supercritical fluids, and ionic liquids are examples of greener solvents being explored for pyridine synthesis. ijarsct.co.in Several modern protocols for synthesizing pyridine derivatives have been developed under solvent-free conditions, often utilizing microwave irradiation or solid-supported catalysts. tandfonline.comijarsct.co.in For example, an efficient, solvent-free protocol for synthesizing 2,4,6-triarylpyridines uses ZSM-5 as a recyclable, heterogeneous catalyst. tandfonline.com

The choice of reagents is also critical. The use of hazardous halogenating agents can be minimized or replaced. For example, some modern chlorination methods aim to improve selectivity and reduce the formation of polychlorinated byproducts, which are common in older methods. google.com The development of processes that use safer, more readily available materials and minimize the number of synthetic steps is a continuous effort in the field. google.com

Table 2: Hazardous Reagents/Solvents and Their Greener Alternatives

| Hazardous Substance | Typical Use in Synthesis | Greener Alternative(s) | Rationale | Citation |

|---|---|---|---|---|

| Toluene, Xylene, Dichloromethane | Reaction Solvents | Water, Ethanol (B145695), Ionic Liquids, Solvent-Free Conditions | Reduced toxicity, flammability, and environmental persistence. | organic-chemistry.orgpatsnap.com |

| Stoichiometric Halogenating Agents | Chlorination of pyridine ring | Catalytic chlorination, use of less hazardous chlorinating sources | Improved selectivity, reduced waste, and safer handling. | google.comgoogle.com |

| Strong Mineral Acids/Bases | Catalysts, pH adjustment | Solid acid/base catalysts (e.g., zeolites, fly ash), enzymes | Easier to separate from the reaction mixture, often reusable, less corrosive. | tandfonline.combhu.ac.in |

| Heavy Metal Catalysts (e.g., Pd, Ru) | Cross-coupling reactions | Metal-free catalysts, more abundant/less toxic metals (e.g., Copper, Iron), enzymatic processes | Reduces toxic metal waste and associated environmental contamination. | organic-chemistry.orgbohrium.com |

Energy Efficiency and Catalysis

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones. acs.org Catalysts increase reaction rates, often allow for milder reaction conditions, and can be used in small amounts and recycled, which minimizes waste. researchgate.net In the synthesis of pyridine derivatives, a wide range of catalysts have been employed to improve efficiency and environmental performance. These include heterogeneous catalysts like activated fly ash, which are eco-friendly, reusable, and facilitate high yields in the synthesis of imidazo[1,2-a]pyridines. bhu.ac.in The use of biocatalysts, such as enzymes, is also a promising area as they offer high specificity under mild conditions, potentially eliminating the need for protecting groups. acs.org

The continual development of innovative catalytic systems, such as cationic half-sandwich rare-earth catalysts for C-H addition to olefins, provides efficient and atom-economical routes to functionalized pyridines, demonstrating the ongoing progress in making these synthetic pathways more sustainable. organic-chemistry.org

Chemical Reactivity and Advanced Derivatization of 3 Chloro 4 Piperidin 1 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine nucleus of the molecule is an electron-deficient aromatic system, a characteristic that is further modulated by the presence of both an electron-withdrawing chloro group and an electron-donating piperidino group. This substitution pattern creates a unique reactivity profile for electrophilic, nucleophilic, and organometallic reactions.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. slideshare.net This deactivation is most pronounced at the C2, C4, and C6 positions, generally directing electrophilic attack to the C3 and C5 positions. slideshare.net

In 3-Chloro-4-(piperidin-1-yl)pyridine, the substituents significantly influence this inherent reactivity. The piperidino group at C4, being an amino substituent, is a powerful activating group that directs electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com Conversely, the chloro group at C3 is deactivating yet also ortho- and para-directing. organicchemistrytutor.comlibretexts.org The directing effects in the substituted ring are as follows:

The piperidino group (activating) strongly directs incoming electrophiles to its ortho positions (C3 and C5).

The chloro group (deactivating) directs to its ortho (C2) and para (C5) positions.

The pyridine nitrogen (deactivating) disfavors substitution at C2 and C6.

The potent activating effect of the C4-piperidino group is expected to dominate, making the pyridine ring more susceptible to substitution than pyridine itself. The combined directing effects strongly favor electrophilic attack at the C5 position, which is ortho to the activating piperidino group and meta to the deactivating chloro group. Attack at C3 is blocked, and attack at other positions is electronically disfavored. Therefore, reactions such as nitration, halogenation, or sulfonation would be predicted to yield the 5-substituted derivative.

Nucleophilic Substitution of the Chloro Group for Further Functionalization

Halopyridines are susceptible to nucleophilic aromatic substitution (SNAr), particularly when the halogen is located at the electron-deficient C2 or C4 positions. youtube.comsci-hub.se However, the C3 position can also undergo substitution, especially under forcing conditions or with potent nucleophiles. The electron-withdrawing pyridine nitrogen facilitates the attack by stabilizing the negatively charged Meisenheimer intermediate. youtube.com

The chloro group at the C3 position of this compound serves as a viable leaving group for SNAr reactions. This allows for the introduction of a wide range of functional groups, providing a key pathway for molecular diversification. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the chloro group, followed by the expulsion of the chloride ion. youtube.com This functionalization is a cornerstone in the synthesis of novel pyridine derivatives. sci-hub.se

| Nucleophile (Nu-) | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | 3-Methoxy-4-(piperidin-1-yl)pyridine | |

| Thiolate (RS-) | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-4-(piperidin-1-yl)pyridine | |

| Amine (R2NH) | Morpholine | 4-(Piperidin-1-yl)-3-morpholinopyridine | |

| Cyanide (CN-) | Sodium Cyanide (NaCN) | 4-(Piperidin-1-yl)nicotinonitrile |

Organometallic Coupling Reactions at the Pyridine Nucleus (e.g., Suzuki Coupling)

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example. nih.govpressbooks.pub These reactions provide a powerful method for constructing biaryl systems, which are common motifs in pharmaceuticals. pressbooks.pubresearchgate.net The chloro substituent in this compound makes the molecule an excellent substrate for such transformations.

In a typical Suzuki coupling, the chloropyridine is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves oxidative addition of the chloropyridine to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. pressbooks.pub This methodology allows for the direct attachment of various aryl or heteroaryl groups at the C3 position.

| Arylboronic Acid | Catalyst / Base | Product Structure | Product Name |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 3-Phenyl-4-(piperidin-1-yl)pyridine | |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 / Cs2CO3 | 3-(4-Methoxyphenyl)-4-(piperidin-1-yl)pyridine | |

| Thiophen-2-ylboronic acid | Pd(OAc)2 / K3PO4 | 3-(Thiophen-2-yl)-4-(piperidin-1-yl)pyridine | |

| Pyridin-3-ylboronic acid | PdCl2(dtbpf) / Na2CO3 | 4-(Piperidin-1-yl)-[3,3'-bipyridine] |

Reactivity of the Piperidine (B6355638) Moiety

The saturated piperidine ring offers additional opportunities for derivatization, distinct from the aromatic chemistry of the pyridine nucleus. The secondary amine nitrogen and the adjacent C-H bonds are the primary sites of reactivity.

N-Functionalization Strategies

The nitrogen atom of the piperidine ring is a nucleophilic secondary amine, making it amenable to a variety of functionalization reactions. science.govresearchgate.net The most common transformations are N-alkylation and N-acylation, which allow for the introduction of diverse substituents that can modulate the compound's physicochemical properties.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of quaternary ammonium (B1175870) salts or, after deprotonation, the N-alkylated piperidine derivative. Reductive amination with aldehydes or ketones is another common method for introducing alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base readily forms the corresponding N-acyl piperidine (an amide). This is a robust reaction used to introduce carbonyl-containing functionalities.

| Reaction Type | Electrophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|---|

| N-Acylation | Acyl Chloride | Acetyl chloride | 1-(4-(3-Chloropyridin-4-yl)piperidin-1-yl)ethan-1-one | |

| N-Alkylation | Alkyl Halide | Benzyl bromide | 1-Benzyl-4-(3-chloropyridin-4-yl)piperidin-1-ium bromide | |

| N-Sulfonylation | Sulfonyl Chloride | Tosyl chloride | 3-Chloro-4-(1-tosylpiperidin-4-yl)pyridine | |

| Michael Addition | α,β-Unsaturated Carbonyl | Methyl acrylate | Methyl 3-(4-(3-chloropyridin-4-yl)piperidin-1-yl)propanoate |

Ring Transformations and Derivatizations

While functionalization of the piperidine nitrogen is straightforward, transformations of the carbon framework of the ring are more complex. However, several strategies can be employed for its derivatization.

Oxidation: The piperidine ring can undergo oxidation. Chemical oxidation can lead to the formation of N-oxides or α-functionalized products through the generation of an intermediate N-acyliminium ion. nih.gov For instance, oxidation of N-protected piperidines can introduce hydroxyl or alkoxy groups at the C2 position. nih.gov Under certain atmospheric conditions, H-abstraction from the C2 position of piperidine can lead to the formation of 2,3,4,5-tetrahydropyridine. acs.org

Dehydrogenation: Catalytic dehydrogenation of the piperidine ring can re-aromatize the system, converting the 4-(piperidin-1-yl)pyridine moiety back into a 4-aminopyridine (B3432731) derivative, although this is a retro-synthetic transformation.

Ring Contraction: While less common, ring transformations of piperidines are possible under specific conditions. For example, photochemical methods have been developed for the ring contraction of N-substituted piperidines to form corresponding cyclopentane (B165970) derivatives. nih.gov Another study demonstrated a silver-mediated deconstructive bromination of N-benzoyl piperidines that, after intramolecular cyclization, yields N-benzoyl pyrrolidines. nih.gov These advanced methods highlight the potential for skeletal rearrangement of the piperidine core.

Stereochemical Control in Derivatization Reactions

The introduction of chirality and the control of stereochemistry are pivotal in medicinal chemistry for optimizing drug efficacy and safety. While specific studies detailing the stereochemical control in derivatization reactions of this compound are not extensively documented in publicly available research, the principles of asymmetric synthesis applied to related pyridine and piperidine systems can provide valuable insights into potential strategies. The control of stereochemistry in derivatives of this compound can be approached by targeting either the pyridine or the piperidine moiety through various synthetic methodologies.

Potential strategies for achieving stereochemical control in the derivatization of this compound can be inferred from established asymmetric methodologies for related heterocyclic compounds. These strategies generally fall into three main categories: catalyst-controlled stereoselective reactions, substrate-controlled diastereoselective reactions, and the use of chiral auxiliaries.

Catalyst-Controlled Enantioselective Reactions:

A significant approach for introducing chirality is the use of chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. For the pyridine ring of this compound, asymmetric hydrogenation or transfer hydrogenation using chiral transition metal complexes (e.g., Rhodium, Ruthenium, or Iridium) with chiral phosphine (B1218219) ligands could yield chiral piperidine derivatives. While the dearomatization of pyridine is energetically demanding, activation of the pyridine ring, for instance by N-alkylation to form a pyridinium (B92312) salt, can facilitate this transformation. nih.govacs.org

Furthermore, catalytic asymmetric C-H functionalization of the pyridine or piperidine ring represents a modern and efficient strategy for creating new stereocenters. chim.it Although challenging due to the potential for catalyst inhibition by the basic nitrogen atoms, specialized catalytic systems have been developed for such transformations on pyridine-containing molecules.

Substrate-Controlled Diastereoselective Reactions:

If a stereocenter is already present in a derivative of this compound, it can direct the stereochemical outcome of subsequent reactions. For instance, if a substituent on the piperidine ring contains a chiral center, it can influence the diastereoselectivity of reactions at other positions on the piperidine or even the pyridine ring. This substrate-internal chiral information can guide incoming reagents to a specific face of the molecule.

Use of Chiral Auxiliaries:

A classic strategy involves the temporary attachment of a chiral auxiliary to the molecule. This auxiliary directs the stereochemical course of a subsequent reaction and is then removed. For example, a chiral acyl group could be introduced at the piperidine nitrogen, influencing the stereoselectivity of reactions on the piperidine ring.

The following table summarizes representative examples of stereoselective reactions on related pyridine and piperidine systems, which could conceptually be applied to the derivatization of this compound.

Table 1: Examples of Stereoselective Reactions on Analogous Pyridine and Piperidine Systems

| Substrate Type | Reaction | Catalyst/Reagent | Product Type | Stereochemical Outcome | Reference |

| Phenyl pyridine-1(2H)-carboxylate | Asymmetric Reductive Heck Reaction | Rh-catalyst with chiral ligand | 3-Substituted Tetrahydropyridine | High enantioselectivity | nih.govacs.org |

| Pyridyl Imines | Asymmetric Arylation | Copper-catalyst with chiral ligand | Chiral Pyridyl-amines | Good yields and enantioselectivities | chim.it |

| Pyridine N-oxides | Enantioselective Aryl Grignard Addition | Aryl Grignard reagent with lithium binolate | 2-Aryl-piperidines | Good enantiomeric excess (ee) | acs.org |

| N-Substituted Tetrahydropyridines | Chemo-enzymatic Dearomatization | Amine Oxidase/Ene Imine Reductase | Chiral 3-Substituted Piperidines | High enantiomeric excess (ee) | nih.gov |

Mechanistic Elucidation of Biological Interactions and Activities

Enzyme Inhibition Mechanisms

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition: Molecular Basis and Selectivity

Derivatives featuring a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through the regulation of histone methylation. nih.govresearchgate.net

Molecular Basis: Kinetic studies and molecular docking analyses of these related compounds suggest a competitive inhibition mechanism. They likely compete with the dimethylated H3K4 substrate for binding to the active site of LSD1. nih.gov LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase, is responsible for the demethylation of mono- and dimethylated histone H3 at lysine 4 (H3K4), and its inhibition can lead to an increase in cellular H3K4 methylation. nih.gov

Selectivity: High selectivity for LSD1 over related monoamine oxidases (MAO-A and MAO-B) is a critical feature of these inhibitors. Certain 3-(piperidin-4-ylmethoxy)pyridine derivatives have demonstrated high selectivity, with Ki values for MAO-A often exceeding 50 μM and selectivity ratios of over 160-fold against MAO-B. nih.gov This selectivity is crucial as MAO-A and MAO-B are involved in neurotransmitter degradation, and off-target inhibition can lead to undesirable side effects. nih.gov

Inhibitory Activity of a 3-(Piperidin-4-ylmethoxy)pyridine Derivative

| Enzyme | Kᵢ (μM) | Selectivity vs. MAO-B |

|---|---|---|

| LSD1 | 0.029 | >640x |

| MAO-A | >50 | N/A |

| MAO-B | 18.7 | 1x |

Kinase Inhibition Profiles and Binding Site Analysis (e.g., EGFR, Akt)

The piperidine-pyridine scaffold is a component of various kinase inhibitors, though studies on the specific 3-chloro-4-(piperidin-1-yl)pyridine are limited. Research on complex derivatives provides a framework for potential binding interactions.

EGFR Inhibition: A highly complex derivative containing a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group was developed as an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). nih.gov X-ray crystallography revealed that this class of inhibitors forms a covalent bond with the Cys797 residue within the EGFR active site, stabilizing a distinct, inactive "DFG-in-C-helix-out" conformation. nih.gov This compound showed potent activity against EGFR mutants (L858R, del19, and the drug-resistant T790M mutant) while displaying a favorable selectivity profile in a broad kinase panel. nih.gov

Akt Inhibition: The serine/threonine protein kinase B (Akt) is another target for compounds containing a piperidine (B6355638) moiety. nih.gov The optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives led to potent, ATP-competitive inhibitors of Akt. nih.gov Selectivity against the closely related kinase PKA was achieved by exploiting a single amino acid difference in the ribose-binding site, which forces the inhibitor into a more favorable conformation in Akt compared to PKA. nih.gov A related 3-(piperidin-4-ylmethoxy)pyridine compound, however, was found to have only weak activity against Akt, indicating high selectivity for its primary target, LSD1.

Glycine Transporter 1 (GlyT1) Modulation: Substrate Competition and Allosteric Effects

The development of inhibitors for the Glycine Transporter 1 (GlyT1) is an area of interest for treating central nervous system disorders associated with N-methyl-D-aspartate (NMDA) receptor hypofunction. nih.govnih.gov While no direct data exists for this compound, related structures have been explored. Research into various chemical classes has identified numerous competitive inhibitors of GlyT1, which act by blocking the reuptake of glycine, thereby increasing its extracellular concentration and enhancing NMDA receptor signaling. nih.gov

Cholinesterase (AChE, BuChE) Inhibition: Active Site Interactions and Kinetic Analysis

Cholinesterase inhibitors are crucial for managing Alzheimer's disease by preventing the breakdown of acetylcholine (B1216132). researchgate.net

Active Site Interactions: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) feature a deep gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. researchgate.net Inhibitors often interact with both sites. Cation-π interactions between the inhibitor and aromatic residues (like Trp84 in AChE) in the active site are often crucial for binding and stabilization of the enzyme-inhibitor complex. mdpi.com

Kinetic Analysis: Studies on various piperidinone derivatives, which are structurally related, show that these compounds can inhibit both AChE and BuChE to varying degrees. acgpubs.orgacgpubs.org For instance, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was found to be a potent AChE inhibitor, while a derivative with chloro-substituents, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), showed the best activity against BuChE and acted as a dual inhibitor. acgpubs.org This suggests that specific substitutions on the core scaffold significantly influence potency and selectivity. acgpubs.org

Inhibitory Potency of Piperidinone Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 1d (Nitro-substituted) | AChE | 12.55 |

| 1g (Chloro-substituted) | BuChE | 17.28 |

| 1g (Chloro-substituted) | AChE | 18.04 |

Tyrosinase Inhibition: Mechanistic Insights

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. nih.gov The mechanistic basis for tyrosinase inhibition often involves direct interaction with the enzyme's active site.

Mechanistic Insights: Research into compounds incorporating a 3-chloro-4-fluorophenyl motif—structurally similar to the title compound's chloropyridine ring—suggests this fragment can make beneficial contact with the tyrosinase catalytic site. nih.gov Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. nih.gov Competitive inhibitors often chelate the copper ions in the active site, preventing the natural substrate (like L-tyrosine) from binding. nih.gov Some inhibitors can also act as suicide substrates, leading to irreversible inactivation of the enzyme. nih.gov Molecular docking studies on other inhibitor classes have shown that they fit well within the active site of tyrosinase, confirming their potential as effective inhibitors.

Receptor Ligand Interactions

There is currently insufficient information in the reviewed scientific literature to detail specific receptor-ligand interactions for the this compound compound.

Serotonin (B10506) Receptor Agonism/Antagonism: Pharmacophore Mapping and Binding Affinity

The interaction of this compound and its analogs with serotonin (5-HT) receptors is a critical aspect of their pharmacological profile. While specific pharmacophore models for the exact this compound structure are not extensively detailed in publicly available research, structure-activity relationship (SAR) studies of related arylpiperazine derivatives provide significant insights into the binding at 5-HT receptors, particularly the 5-HT1A subtype.

A common pharmacophore model for 5-HT1A receptor ligands includes a protonatable nitrogen atom, an aromatic ring, and a specific distance between these two features. The piperidine nitrogen of this compound serves as the protonatable amine. The 3-chloropyridine (B48278) ring acts as the aromatic moiety. The spatial arrangement and electronic properties of these groups are crucial for high-affinity binding.

Studies on related series of heterobicyclic phenylpiperazines have demonstrated that N-alkyl substituents on the piperazine (B1678402) ring can influence binding affinity for the 5-HT1A receptor, with nanomolar affinity being common for many derivatives nih.gov. For instance, elongation of an N-alkyl chain on the piperazine ring has been shown to increase affinity, with N-n-hexyl-substituted phenylpiperazines exhibiting Ki values as low as 0.50 nM nih.gov. While this compound itself does not have an extended alkyl chain, this highlights the sensitivity of the receptor's binding pocket to the substitution pattern on the piperidine/piperazine ring.

Furthermore, research on other arylpiperazine derivatives has identified compounds with high affinity for the 5-HT1A receptor, with some exhibiting Ki values in the low nanomolar range (e.g., 0.3 nM) nih.gov. The nature of the aromatic ring system is also a key determinant of binding affinity and selectivity against other receptors like dopamine (B1211576) and adrenergic receptors nih.gov. The presence of a chloro-substituent on the aromatic ring, as seen in the subject compound, is a common feature in many potent 5-HT receptor ligands. For example, a series of 3-chloroquinoxaline-2-carboxamides were designed as 5-HT3 receptor antagonists, with some compounds showing activity comparable to the standard antagonist Ondansetron nih.gov.

Table 1: Binding Affinities of Structurally Related Compounds for the 5-HT1A Receptor

| Compound Class | Specific Compound Example | Binding Affinity (Ki in nM) |

| N-n-hexyl-substituted phenylpiperazines | 23 | 0.50 nih.gov |

| N-n-hexyl-substituted phenylpiperazines | 39 | 0.54 nih.gov |

| 2-MeO-Ph N-piperazine derivatives | Not specified | 0.3 nih.gov |

| 2-pyridyl N-piperazine derivatives | Not specified | 0.3 nih.gov |

| Unsubstituted phenyl N-piperazine derivatives | Not specified | 0.3 nih.gov |

Other Receptor System Modulations

Beyond the serotonergic system, pyridine (B92270) and piperidine derivatives are known to interact with a variety of other receptor systems. The structural motif of this compound suggests potential modulatory activity at several other important central nervous system (CNS) targets, including metabotropic glutamate (B1630785) receptors and dopamine receptors.

Metabotropic Glutamate Receptor Modulation: Research has identified compounds with a similar core structure that act as modulators of metabotropic glutamate receptors (mGluRs). For instance, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) researchgate.net. Allosteric modulation offers a more subtle way to control receptor activity compared to direct agonism or antagonism, which can be therapeutically advantageous. The pyridine ring in these compounds plays a crucial role in their interaction with the allosteric binding site of the mGluR4. While this compound is not identical to this compound, it highlights the potential for this chemical scaffold to interact with mGluRs.

Dopamine Receptor Interaction: The arylpiperazine moiety, of which the piperidine in the subject compound is a close relative, is a well-known pharmacophore for dopamine D2 and D3 receptor ligands. Numerous studies have explored the structure-activity relationships of arylpiperazines at these receptors. For example, certain N-phenylpiperazine benzamides have been developed as selective D3 receptor ligands, with the N-phenylpiperazine moiety occupying the orthosteric binding site mdpi.com.

Muscarinic Acetylcholine Receptor Modulation: Interestingly, a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines have been identified as pan-muscarinic antagonists nih.gov. Although the core heterocyclic system is a pyridazine, the presence of a piperidin-1-yl substituent is noteworthy and suggests that this group is compatible with binding at muscarinic acetylcholine receptors.

Cellular Pathway Perturbations

A growing body of evidence suggests that pyridine and piperidine derivatives possess significant antiproliferative properties, acting through the perturbation of key cellular pathways that govern cell growth and survival. The mechanisms often involve the induction of cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest: Compounds structurally related to this compound have been shown to interfere with the normal progression of the cell cycle. For example, a study on novel 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that these compounds cause a significant accumulation of cancer cells in the G2/M phase of the cell cycle nih.govmdpi.com. This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting proliferation. This effect was often dose-dependent and accompanied by a decrease in DNA and RNA synthesis nih.govmdpi.com. While the quinoline (B57606) core is different from the pyridine core of the subject compound, the presence of a chloro-substituent and the general heterocyclic structure are relevant.

Apoptosis Induction: In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a primary mechanism by which many anticancer agents exert their effects. Research on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has shown that these compounds can reduce the growth of various cancer cell lines by increasing the mRNA expression of pro-apoptotic genes like p53 and Bax nih.gov. The p53 tumor suppressor protein is a critical regulator of the apoptotic pathway, and its activation can trigger a cascade of events leading to cell death. Bax is a pro-apoptotic member of the Bcl-2 family of proteins, and its upregulation promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

Similarly, studies on piperine (B192125), a natural compound containing a piperidine ring, have demonstrated its ability to induce apoptosis in human oral cancer cells mdpi.com. Mechanistically, piperine was found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pro-survival pathway that is often dysregulated in cancer mdpi.com. Inhibition of this pathway can lead to the activation of downstream apoptotic effectors.

A study on novel pyridine and pyrazolyl pyridine conjugates identified a compound that induced apoptosis in HepG2 cancer cells, with a significant increase in both early and late apoptotic cell populations nih.gov. This compound was also found to be a potent inhibitor of PIM-1 kinase, a serine/threonine kinase that promotes cell survival and is overexpressed in many cancers nih.gov.

Table 2: Antiproliferative Effects of Structurally Related Compounds

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Increased p53 and Bax expression | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (leukemia) | G2/M phase cell cycle arrest | nih.govmdpi.com |

| Piperine | HSC-3 (oral cancer) | Apoptosis induction via PI3K/Akt/mTOR inhibition | mdpi.com |

| Pyridine and pyrazolyl pyridine conjugates | HepG2 (liver cancer) | Apoptosis induction, PIM-1 kinase inhibition | nih.gov |

Given these findings, it is plausible that this compound could exert antiproliferative effects through similar mechanisms, including the induction of cell cycle arrest and apoptosis, potentially mediated by the modulation of key signaling pathways and regulatory proteins involved in cancer cell proliferation and survival.

The pyridine nucleus is a common scaffold in a multitude of compounds exhibiting a broad spectrum of antimicrobial activities. The introduction of a halogen atom, such as chlorine, can significantly enhance the antimicrobial potency of these molecules. While the specific antimicrobial mode of action for this compound has not been explicitly elucidated, insights can be drawn from studies on related halogenated pyridine and pyrimidine (B1678525) derivatives.

Membrane Disruption: One of the proposed mechanisms for the antimicrobial action of certain pyridine derivatives is the disruption of the bacterial cell membrane. The lipophilic nature of the pyridine ring combined with the polar piperidine moiety could facilitate the insertion of the molecule into the lipid bilayer of bacterial membranes. This insertion can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death. Studies on alkyl pyridinol compounds have suggested a membrane-associated mechanism of action against Gram-positive bacteria like Staphylococcus aureus mdpi.com.

Inhibition of Biofilm Formation: Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Halogenated pyrimidines have been shown to be effective inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria mdpi.comnih.gov. These compounds can interfere with the production of essential biofilm components, such as curli fimbriae in Escherichia coli, and can also affect bacterial motility, which is crucial for the initial stages of biofilm development nih.gov. The antibiofilm activity often occurs at sub-inhibitory concentrations, meaning the compounds can prevent biofilm formation without directly killing the bacteria, which may reduce the selective pressure for resistance development nih.gov.

Enzyme Inhibition: Pyridine-containing compounds can also act as inhibitors of essential bacterial enzymes. For example, some sulfonamide derivatives of pyridine have shown antimicrobial activity, likely through the inhibition of dihydropteroate (B1496061) synthase, an enzyme involved in folic acid synthesis, similar to classical sulfa drugs.

General Effects of Halogenation: The presence of a chlorine atom on the pyridine ring can influence the compound's antimicrobial activity in several ways. Halogenation can increase the lipophilicity of the molecule, enhancing its ability to penetrate bacterial cell membranes researchgate.net. It can also alter the electronic properties of the pyridine ring, potentially improving its binding affinity to target enzymes or proteins researchgate.net. The position of the halogen substituent is also critical for activity, with different isomers exhibiting varying degrees of potency.

Neuroprotective Mechanisms

While direct evidence for the neuroprotective effects of this compound is not available, the structural similarity to 4-aminopyridine (B3432731) (4-AP) and its derivatives allows for a discussion of potential neuroprotective mechanisms. 4-AP is a well-known potassium channel blocker used in the treatment of multiple sclerosis, and emerging evidence suggests it may also possess neuroprotective properties nih.govresearchgate.net.

Blockade of Voltage-Gated Potassium Channels: The primary mechanism of action of 4-AP is the blockade of voltage-gated potassium (Kv) channels nih.govresearchgate.net. In demyelinated axons, the exposure of these channels leads to an excessive potassium efflux during action potentials, which impairs nerve impulse conduction. By blocking these channels, 4-AP can restore conduction in demyelinated nerve fibers, which is its main symptomatic effect. However, this mechanism may also contribute to neuroprotection. By reducing the energy demand associated with restoring ion gradients after an action potential, 4-AP could alleviate metabolic stress on damaged neurons, thereby preventing secondary degeneration.

Modulation of Neurotransmitter Systems: 4-AP has been shown to have effects on various neurotransmitter systems. For instance, its neuroprotective effects in a model of hippocampal neurotoxicity were suggested to involve NMDA receptors nih.gov. By modulating neurotransmitter release and receptor function, 4-AP and its analogs could potentially counteract the excitotoxicity that contributes to neuronal damage in various neurological disorders.

Anti-inflammatory and Immunomodulatory Effects: Neuroinflammation is a key component of many neurodegenerative diseases. 4-AP may exert immunomodulatory effects by targeting Kv1.3 channels, which are expressed on microglia and T-cells nih.gov. By modulating the activity of these immune cells, 4-AP could potentially reduce the production of pro-inflammatory cytokines and mitigate the inflammatory damage to neurons.

Support of Oligodendrocytes and Myelination: Studies have suggested that 4-AP may have a protective effect on oligodendrocytes, the myelin-producing cells of the CNS youtube.com. In an experimental model of demyelination, 4-AP derivatives were shown to reverse the effects of the demyelinating agent cuprizone (B1210641) and increase the number of mature oligodendrocytes nih.gov. By supporting the survival and function of oligodendrocytes, these compounds could promote remyelination and protect axons from degeneration.

Given these mechanisms associated with the structurally related 4-aminopyridine, it is conceivable that this compound could also exhibit neuroprotective properties through one or more of these pathways. The specific effects would, of course, depend on its unique pharmacological profile and its ability to interact with these targets.

Table 3: Potential Neuroprotective Mechanisms Based on 4-Aminopyridine Analogs

| Mechanism | Potential Effect | Reference |

| Blockade of Kv channels | Restoration of nerve conduction, reduction of metabolic stress | nih.govresearchgate.net |

| Modulation of NMDA receptors | Attenuation of excitotoxicity | nih.gov |

| Anti-inflammatory effects | Reduction of microglial and T-cell mediated inflammation | nih.gov |

| Oligodendrocyte support | Promotion of myelination and axonal protection | youtube.comnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Halogen and Piperidine (B6355638) Substitutions on Biological Recognition

The nature of the halogen at the 3-position and substitutions on the piperidine ring profoundly affect the biological activity of 4-(piperidin-1-yl)pyridine analogs.

Halogen Substitution: In many series of pyridine (B92270) derivatives, the type of halogen (F, Cl, Br) can significantly alter binding affinity and functional activity. For instance, in the development of inhibitors for Mycobacterium tuberculosis MenA, analogs with a 4-chlorophenyl group showed potency comparable to lead compounds, with an IC50 value of 22 ± 3 μM. nih.gov Similarly, a 4-bromophenyl analog demonstrated potent inhibition of both the MenA enzyme (IC50 = 12 ± 2 μM) and mycobacterial growth. nih.gov The substitution of a chlorine atom can direct the binding mode within a target protein. For example, in a series of 2-amino and 2-chloro pyridine derivatives, the amino group's ability to form hydrogen bonds dictates the binding orientation, a possibility not available to the chloro-substituted compounds. joseroda.com

Piperidine Ring Modifications: The piperidine moiety is a common feature in many biologically active compounds and is often involved in crucial interactions with target proteins. mdpi.com Its substitution pattern is a key determinant of activity. Studies on trans-piperine derivatives as MAO inhibitors revealed that para-substitution on the piperidine ring is preferred over meta-substitution, and the addition of a hydroxyl group enhances the inhibitory effect. acs.org In the optimization of Naᵥ1.8 inhibitors, it was found that the 2-amino vector of the aminopyridine likely binds in a lipophilic pocket, as introducing polar heteroatoms into the piperidine region led to significant decreases in potency. nih.gov Furthermore, in the design of antiproliferative agents, the presence of a benzyl (B1604629) or Boc group at the N-1 position of the piperidine ring was important for optimal cytostatic properties. researchgate.net

The following table summarizes the impact of substitutions on the activity of various piperidine and pyridine-containing compounds.

| Compound/Analog Series | Substitution | Target/Activity | Finding | Reference |

| MenA Inhibitors | 4-Chlorophenyl | Mycobacterium tuberculosis MenA | Potency comparable to lead (IC₅₀ = 22 ± 3 μM). | nih.gov |

| MenA Inhibitors | 4-Bromophenyl | Mycobacterium tuberculosis MenA | Potent inhibition (IC₅₀ = 12 ± 2 μM). | nih.gov |

| MAO Inhibitors | Para-hydroxy on piperidine | MAO-A / MAO-B | Increased inhibitory effect compared to meta-substitution. | acs.org |

| Naᵥ1.8 Inhibitors | Polar heteroatoms in piperidine | Naᵥ1.8 Channel | Large decreases in potency. | nih.gov |

Conformational Preferences and Their Influence on Target Binding

The three-dimensional conformation of 4-(piperidin-1-yl)pyridine derivatives, particularly the dihedral angle between the pyridine and piperidine rings, is a critical factor for effective target binding. The relative orientation of these two rings can determine whether the molecule fits optimally into the binding pocket of a protein.

Molecular conformation plays a significant role in the anticonvulsant activity of triaminopyridine derivatives. nih.gov In the context of 4,4′-bipyridine derivatives, the twisting angle of the skeleton can readily influence its conductance and is an important parameter for its electronic and optical properties. nih.gov Computational studies on fluorinated 4-aminopyridines have shown that the conformation of the amino nitrogen and the dihedral angles of the pyridine moieties are key structural features. mpg.de

In the development of 5-HT₁ₐ receptor agonists, a series of derivatives were synthesized to examine the relationship between the conformation of the pharmacophore and the level of agonistic activity. acs.org The conformation of the piperidine ring, in particular, was studied in detail for a 3-chloro-4-fluorobenzoyl-piperidinyl derivative, highlighting the importance of this structural element. researchgate.net For the lysosomal channel TMEM175, its inhibitor 4-aminopyridine (B3432731) (4-AP) binds within the ion conduction pathway. Molecular dynamics simulations show that while bound, 4-AP is dynamic and switches between three main binding poses, which are stabilized by different interaction patterns within the channel pore. pnas.org Despite this dynamic binding, the plane of the pyridine ring remains constant relative to the protein, effectively blocking ion and water flow. pnas.org

The design of GPR119 agonists also underscores the importance of conformational control. An initial design based on a 1,3-substituted pyridone failed because the low-energy conformation rotated the exocyclic amide 180° away from the desired orientation needed for activity. acs.org This necessitated a redesign to a 1,4-substitution pattern to achieve the correct spatial orientation for target engagement. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

QSAR studies have been successfully applied to various series of aminopyridine and related heterocyclic compounds. For instance, 2D and 3D-QSAR studies on benzyl urea (B33335) derivatives were performed to explore the structural requirements for their anti-proliferative activity and to design new chemical entities. tandfonline.com The statistical significance of these models is often judged by parameters such as the square of the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set. tandfonline.comnih.gov

In a study on 2-aminopyridines as inhibitors of Nitric Oxide Synthases (NOS), QSAR models were developed using stepwise multiple regression analysis. ajrconline.org The results of such studies can be useful for designing more potent aminopyridine analogs. ajrconline.org Another study on 2-aminopyridines acting as inducible NOS (iNOS) inhibitors suggested that the inhibitory activity is controlled by the hydrophobic nature of substituents at the 6-position and the steric nature of substituents at the 4-position. researchgate.net For a series of 77 derivatives of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine, a validated QSAR model was generated to understand the physicochemical properties essential for GPCR-6 inhibition. researchgate.net

A 3D-QSAR study on aryl amine derivatives as lumazine (B192210) synthase inhibitors revealed a positive correlation of electronic descriptors with antifungal activity, while steric and hydrophobic descriptors showed a negative correlation. arabjchem.org The resulting model exhibited good q² (0.845) and r² (0.9109) values, indicating its robustness and predictive power. arabjchem.org

The table below presents a summary of statistical parameters from a representative QSAR study on antifungal aryl amine derivatives.

| Statistical Parameter | Value | Significance |

| r² (Correlation Coefficient) | 0.9109 | Indicates a strong correlation between predicted and observed activities for the training set. |

| q² (Cross-validated r²) | 0.8451 | Demonstrates the model's good internal predictive ability. |

| F-test value | 42.9425 | Shows the statistical significance of the regression model. |

Data from a 3D-QSAR study on N-substituted aryl amine derivatives as fungal lumazine synthase inhibitors. arabjchem.org

Ligand Efficiency and Lipophilic Efficiency Metrics in Analog Design

In modern drug discovery, hit and lead optimization is increasingly guided by efficiency metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE). core.ac.uk These metrics help to assess the quality of a compound by relating its potency to its physicochemical properties, such as size (heavy atom count) and lipophilicity (logP or logD). core.ac.ukacs.org

Ligand Efficiency (LE) is defined as the binding energy per heavy (non-hydrogen) atom (LE = -ΔG / HAC). It is a useful metric for normalizing the affinities of hits to identify the best starting points for optimization. d-nb.inforesearchgate.net

Lipophilic Efficiency (LLE or LiPE) is calculated as the pIC₅₀ (or pKᵢ) minus the logP (or logD) of the compound (LLE = pIC₅₀ - logP). researchgate.net An ideal LLE value for an optimized drug candidate is often considered to be between 5 and 7. core.ac.uk Optimizing for a higher LLE can help to simultaneously increase affinity while reducing lipophilicity, which can mitigate safety risks. core.ac.ukacs.org

These metrics have been applied in the optimization of various pyridine-containing scaffolds. For example, in the development of Naᵥ1.8 inhibitors, a trifluoromethyl-substituted aminopyridine restored potency while maintaining a favorable lipophilic ligand efficiency (LLE = 3.9). nih.gov In the design of inhibitors for cholesterol 24-hydroxylase (CH24H), optimization efforts focusing on the LLE score led to the discovery of a potent and selective inhibitor. acs.org

However, for some targets like the P-glycoprotein (P-gp) transporter, inhibitors often exhibit LipE values below the optimal threshold of 5, which may be due to their unique mechanism of interacting with the transporter from within the membrane bilayer. nih.govacs.org

The following table provides an example of how efficiency metrics can be used to compare and select compounds during optimization.

| Compound | Heavy Atom Count (HAC) | pIC₅₀ | cLogP | Ligand Efficiency (LE)¹ | Lipophilic Efficiency (LLE)² | Reference |

| Benzophenone Analog 20 | 24 | - | - | 0.35 | - | nih.gov |

| Benzophenone Analog 19 | 32 | - | - | - | - | nih.gov |

| Benzophenone Analog 12 | - | - | - | 0.33 | - | nih.gov |

| Naᵥ1.8 Inhibitor 13 | - | 6.54 (EC₅₀=0.29μM) | - | - | 3.9 | nih.gov |

¹LE is often calculated as 1.4 * pIC₅₀ / HAC. Without pIC₅₀ for all compounds, a direct comparison is illustrative. ²LLE = pIC₅₀ - cLogP.

The application of these efficiency metrics helps to guide medicinal chemists in making data-driven decisions to improve the drug-like properties of lead compounds based on the 3-Chloro-4-(piperidin-1-yl)pyridine scaffold and its derivatives. d-nb.info

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For derivatives of 3-Chloro-4-(piperidin-1-yl)pyridine, DFT has been used to elucidate key molecular properties.

Studies on related substituted pyridines have demonstrated the utility of DFT in predicting nucleophilicity. ias.ac.in By calculating parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies using methods such as B3LYP/6-311G+(d,p), researchers can establish a reliable nucleophilicity scale. ias.ac.in This is crucial for understanding how these molecules will behave in chemical reactions. For instance, the electron-donating or electron-withdrawing nature of substituents on the pyridine (B92270) ring significantly impacts its reactivity. ias.ac.in

In a study of 3-chloro-3-methyl-r(2),c(6)-bis(p-tolyl)piperidin-4-one, DFT calculations (B3LYP/6–311++G(d,p)) were employed to analyze its optimized molecular structure and vibrational frequencies. bohrium.com Such analyses help in understanding the stability of the molecule, which can be influenced by hyperconjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis. bohrium.com The calculated HOMO and LUMO energies also provide insights into charge transfer within the molecule. bohrium.com

Similarly, for 4-chloro-N-methylpyridine-2-carboxamide, DFT calculations at the B3LYP/6-311++G(d,p) level were used to interpret FT-IR and FT-Raman spectra through Potential Energy Distribution (PED) analysis. researchgate.net The HOMO-LUMO energy gap was determined, and donor-acceptor interactions were investigated using NBO analysis. researchgate.net Furthermore, Fukui functions were calculated to describe the reactivity of different sites within the molecule. researchgate.net

The table below summarizes key parameters often derived from DFT calculations for pyridine derivatives.

| Parameter | Significance | Typical Method |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. | DFT/B3LYP |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. | DFT/B3LYP |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. | DFT/B3LYP |

| NBO Charges | Describes the distribution of electron density on individual atoms. | NBO Analysis |

| Dipole Moment | Provides information about the overall polarity of the molecule. | DFT/B3LYP |

| Vibrational Frequencies | Correlate with experimental IR and Raman spectra for structural confirmation. | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of protein-ligand interactions over time.

For derivatives like 5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]-N-(piperidin-4-ylmethyl)pyridin-2-amine, MD simulations have been crucial in understanding their interactions with biological targets. qu.edu.qa These simulations, often performed after initial docking studies, help to assess the stability of the predicted binding poses and to observe the dynamic behavior of the ligand within the binding site. qu.edu.qa

In the study of inhibitors for the PMM2 enzyme, MD simulations were used to analyze the interactions of newly identified lead compounds, including a piperidine-containing molecule, with mutant forms of the enzyme. qu.edu.qa This provides a more realistic picture of the binding event than static docking poses alone.

Conformational analysis of piperidine (B6355638) rings is another area where MD simulations are valuable. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the preferred conformation can significantly impact biological activity. acs.org A study on {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine investigated the conformation of the piperidine ring in solution using NMR, which can be complemented by MD simulations to explore the full range of accessible conformations. researchgate.net

Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in virtual screening campaigns to identify potential drug candidates from large compound libraries and to predict their binding modes.

Derivatives of this compound have been the subject of numerous docking studies to elucidate their interactions with various biological targets. For example, in the development of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), docking studies predicted that the protonated piperidine amino group of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives could form a hydrogen bond with Asp555 of the enzyme. nih.gov These predictions guided the design of more potent inhibitors. nih.gov

Similarly, in the discovery of novel EGFR mutant kinase inhibitors, molecular docking was used to understand the binding mode of compounds like (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one. nih.gov The docking results, later confirmed by X-ray crystallography, revealed a distinct binding mode in an inactive EGFR conformation. nih.gov

Virtual screening has also been employed to identify new hits from compound databases. A multistep protocol involving virtual screening was used to find alternative lead compounds for pathogenic missense mutations of the PMM2 enzyme, leading to the identification of piperidine-containing compounds with high binding affinity. qu.edu.qa

The table below showcases examples of targets for which this compound derivatives have been investigated using molecular docking.

| Target Protein | Therapeutic Area | Key Interactions Predicted |

| Lysine Specific Demethylase 1 (LSD1) | Cancer | Hydrogen bonding with Asp555, electrostatic and hydrophobic interactions. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Cancer | Covalent bond formation with Cys797 in an inactive conformation. nih.gov |

| Phosphomannomutase 2 (PMM2) | Congenital Disorders of Glycosylation | Strong interactions with mutant residues like D65Y, I132N, I132T, and F183S. qu.edu.qa |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS). joseroda.com |

| Falcipain-2 | Malaria | Used in virtual screening to identify potential antimalarial agents. mdpi.comsemanticscholar.org |

| Monoamine Oxidase-B (MAO-B) | Parkinson's Disease | Evaluation of binding affinities against the enzyme. asiapharmaceutics.info |

Cheminformatics Approaches for Chemical Space Exploration and Analog Generation

Cheminformatics utilizes computational methods to analyze and manipulate chemical information. These approaches are vital for exploring the vast chemical space around a lead compound and for generating novel analogs with improved properties.

For piperidine derivatives, cheminformatics tools can be used to analyze large datasets of compounds and identify structure-activity relationships (SAR). This information is then used to guide the design of new molecules. For instance, by analyzing the SAR of 3-(piperidin-4-ylmethoxy)pyridine based LSD1 inhibitors, researchers found that the pyridine core was crucial for activity and that substitutions at the piperidin-4-yl position were more favorable than at the piperidin-3-yl position. nih.gov

Analog generation can be performed by systematically modifying the core scaffold of this compound. This can involve changing substituents on the pyridine or piperidine rings, altering the linker between them, or replacing the piperidine ring with other cyclic amines. These generated analogs can then be evaluated computationally for their predicted activity and properties before being synthesized.

Advanced Machine Learning Applications in Molecular Design

Machine learning (ML) is increasingly being applied to accelerate the drug discovery process. These advanced computational models can learn from large datasets of chemical structures and their associated biological activities to predict the properties of new molecules.

In the context of designing novel inhibitors, ML models can be trained to predict binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, a study on quinolinesulfonamides–triazole hybrids used machine learning, alongside molecular docking and dynamics, to identify a potential strong inhibitor of Rho-associated protein kinase. mdpi.com

Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for de novo molecular design. nih.govnih.gov These models can generate novel chemical structures that are predicted to be active against a specific target. By training these models on libraries of known active compounds, including those with the this compound scaffold, it is possible to generate new, synthetically accessible molecules with desired properties.

Advanced Analytical Characterization for Mechanistic and Structural Insights

High-Resolution Spectroscopic Techniques for Complex Structure Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy are fundamental in defining the molecular framework. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) moiety. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the chloro and piperidinyl substituents. The protons of the piperidine ring would be observed in the aliphatic region (typically δ 1.5-4.0 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the pyridine carbons are sensitive to the electronic effects of the substituents. For instance, the carbon atom attached to the chlorine (C-3) would be significantly influenced by its electronegativity. Similarly, the carbon atom bonded to the piperidine nitrogen (C-4) will experience a characteristic shift. The piperidine carbons will have distinct signals in the aliphatic region of the spectrum. rsc.orgresearchgate.netoregonstate.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , are crucial for assigning the proton and carbon signals unequivocally. COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the pyridine and piperidine rings. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. For more complex structural details, HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range couplings between protons and carbons, confirming the connectivity between the pyridine and piperidine rings. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-4-(piperidin-1-yl)pyridine Predicted values are based on the analysis of structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | 8.0 - 8.2 | - |

| Pyridine C-2 | 148 - 152 | - |

| Pyridine C-3 | - | 125 - 130 |

| Pyridine C-4 | - | 150 - 155 |

| Pyridine H-5 | 6.8 - 7.0 | - |

| Pyridine C-5 | 108 - 112 | - |

| Pyridine H-6 | 8.2 - 8.4 | - |

| Pyridine C-6 | 145 - 149 | - |

| Piperidine H-2'/6' (axial) | 2.8 - 3.2 | - |

| Piperidine C-2'/6' | 50 - 55 | - |

| Piperidine H-2'/6' (equatorial) | 3.3 - 3.7 | - |

| Piperidine H-3'/5' (axial) | 1.5 - 1.8 | - |

| Piperidine C-3'/5' | 25 - 30 | - |

| Piperidine H-3'/5' (equatorial) | 1.8 - 2.1 | - |

| Piperidine H-4' | 1.6 - 1.9 | - |

| Piperidine C-4' | 23 - 27 | - |

Chiral Chromatography for Enantiomeric Purity and Absolute Configuration Determination

While "this compound" itself is not chiral, the introduction of a chiral center, for instance, through substitution on the piperidine ring, would necessitate methods to separate and quantify the resulting enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for determining enantiomeric purity and can also be used to establish the absolute configuration of chiral derivatives. nih.govresearchgate.net

For piperidine-containing compounds that lack a strong chromophore for UV detection, a common strategy is pre-column derivatization . researchgate.net This involves reacting the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or with a UV-active agent to enhance detection for separation on a chiral stationary phase (CSP). asianpubs.org

The choice of the chiral stationary phase is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the resolution of a diverse range of chiral compounds, including those containing piperidine moieties. googleapis.comgoogle.com The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution and analysis time. asianpubs.org

Table 2: Chiral HPLC Strategies for Piperidine Derivatives

| Derivatization Reagent | Chiral Stationary Phase (CSP) | Mobile Phase Example | Reference |

| 3,5-Dinitrobenzoic acid | CHI-DMB | n-hexane:ethanol (85:15 v/v) | asianpubs.org |

| para-Toluene sulfonyl chloride | Chiralpak AD-H | 0.1% diethylamine (B46881) in ethanol | researchgate.net |

| Benzoyl chloride | Not specified | Not specified | google.com |

| (S)-(+)-Camphorsulfonic acid | Not specified | 95% Ethanol | google.com |

The validation of a chiral HPLC method is crucial and involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. researchgate.netasianpubs.org

Advanced Mass Spectrometry for Reaction Mechanism Interrogation

Advanced mass spectrometry (MS) techniques, particularly Electrospray Ionization (ESI) coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, are powerful tools for interrogating the reaction mechanisms involved in the synthesis of "this compound." mdpi.comrsc.org These methods allow for the detection and characterization of reaction intermediates, byproducts, and the final product with high sensitivity and mass accuracy.